molecular formula C15H14N2O2 B2561630 6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one CAS No. 859666-29-8

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one

Cat. No. B2561630
M. Wt: 254.289
InChI Key: GERVDHZPPKWVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” is a compound that contains an imidazole ring and a chromen-2-one structure . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” would include an imidazole ring attached to a chromen-2-one structure . Imidazole is a five-membered ring that contains two nitrogen atoms . Chromen-2-one is a structure that includes a benzene ring fused to a heterocyclic pyran ring .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthesis methodologies for derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" and related compounds. For instance, Yu et al. (2014) described a regioselective synthesis method for 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives. This method involves reacting 4-chloro-3-formylcoumarin and HKAs in ethanol catalyzed by triethylamine, showcasing the protocol's advantages in terms of convenience, short reaction times, and green solvent use (Fuchao Yu et al., 2014). Similarly, Ghorbani et al. (2015) synthesized 2-amino-4H-chromene derivatives using an ionic liquid as a catalyst, demonstrating the protocol's efficiency and reusability (M. Ghorbani et al., 2015).

Catalytic Roles and Chemical Reactions

N-heterocyclic carbenes, which include imidazole derivatives, have been highlighted for their efficiency in catalyzing transesterification and acylation reactions. Grasa et al. (2003) demonstrated that imidazol-2-ylidenes can efficiently mediate the acylation of alcohols with enol acetates at room temperature (G. Grasa et al., 2003). This catalytic property underscores the potential applications of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" derivatives in synthesizing various organic compounds.

Potential Applications in Various Fields

The derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" exhibit potential applications in several areas, including materials science and medicinal chemistry. For example, Kenchappa et al. (2017) synthesized coumarin derivatives with potential antioxidant and antihyperglycemic properties, indicating their relevance in developing therapeutic agents (R. Kenchappa et al., 2017). Furthermore, the study by Sashidhara et al. (2016) on coumarin–imidazo[1,2-a]pyridine derivatives against cancer-induced osteoporosis illustrates the compound's significance in addressing complex health issues (K. Sashidhara et al., 2016).

properties

IUPAC Name

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVDHZPPKWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one

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